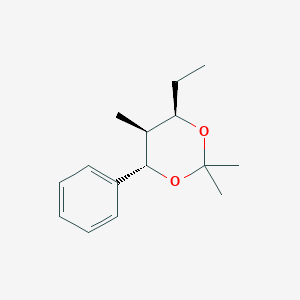
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions. The presence of multiple chiral centers makes this compound particularly interesting for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane can be compared with other dioxanes and related compounds, such as:
- 1,4-dioxane
- 1,3-dioxolane
- 1,3-dioxane derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Properties
CAS No. |
791819-42-6 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-5-13-11(2)14(17-15(3,4)16-13)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3/t11-,13+,14-/m0/s1 |
InChI Key |
DOPYVBRMMMEHHH-YUTCNCBUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@H](OC(O1)(C)C)C2=CC=CC=C2)C |
Canonical SMILES |
CCC1C(C(OC(O1)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



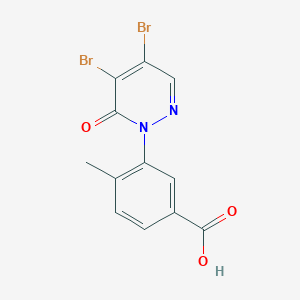
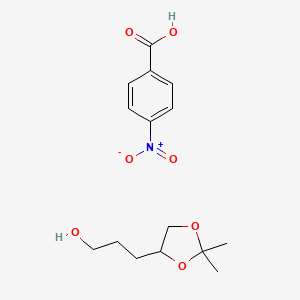
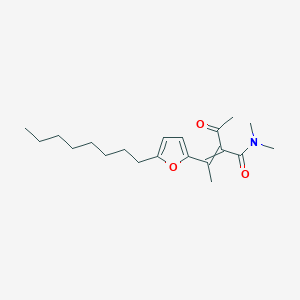
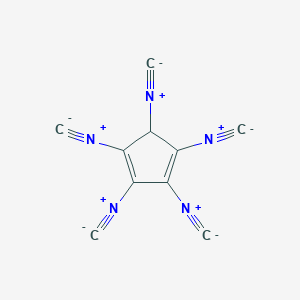
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
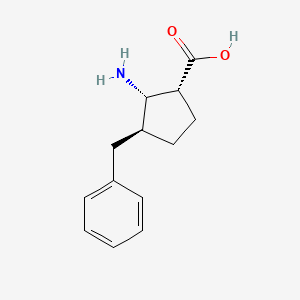
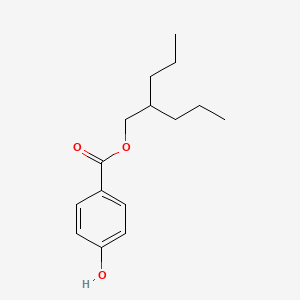
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
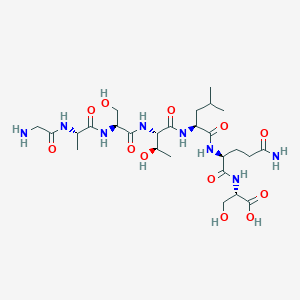
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
